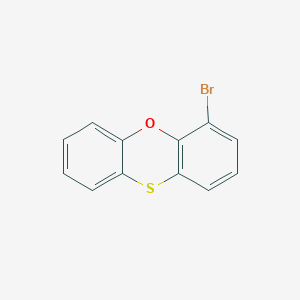![molecular formula C17H14F2N4O3 B15281556 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281556.png)
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with 4-methoxybenzoyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reactions .
Analyse Des Réactions Chimiques
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors in the biological system, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing microbial growth. The molecular pathways involved include the inhibition of nitric oxide production and the NF-kB inflammatory pathway .
Comparaison Avec Des Composés Similaires
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as fluconazole and voriconazole. While these compounds share a similar triazole core, they differ in their substituents and specific applications. For example, fluconazole is primarily used as an antifungal agent, whereas this compound has broader applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C17H14F2N4O3 |
|---|---|
Poids moléculaire |
360.31 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O3/c1-25-13-6-2-11(3-7-13)21-16(24)15-20-10-23(22-15)12-4-8-14(9-5-12)26-17(18)19/h2-10,17H,1H3,(H,21,24) |
Clé InChI |
BGXQRRDWLDTUSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)
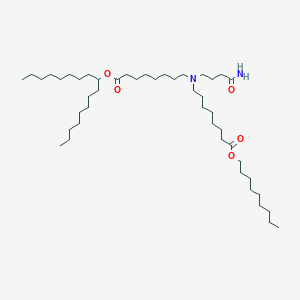
![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)

![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
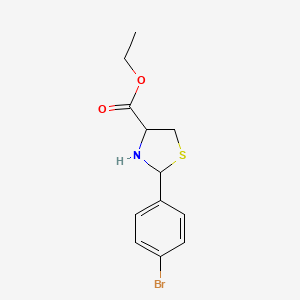
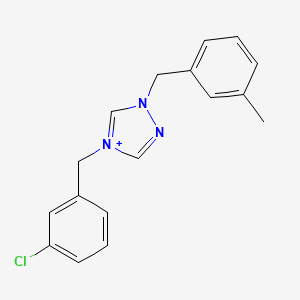
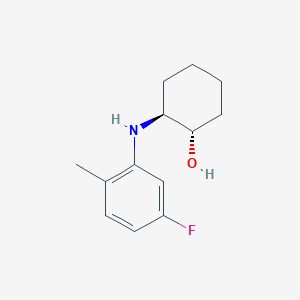
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B15281547.png)
![3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281554.png)
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
